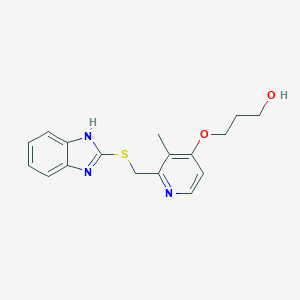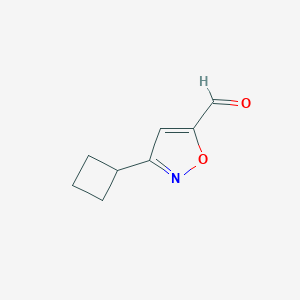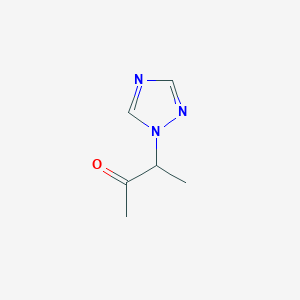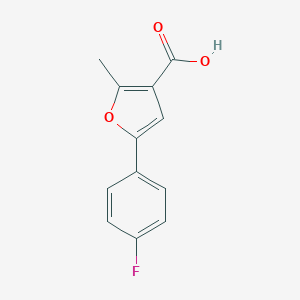
5-(4-Fluorophenyl)-2-methyl-3-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-2-methyl-3-furoic acid is a chemical compound that belongs to the class of organic compounds known as furoic acids. These compounds are characterized by a furan ring attached to a carboxylic acid group. This specific compound also contains a fluorophenyl group and a methyl group contributing to its unique chemical properties.
Synthesis Analysis
The synthesis of related furan derivatives typically involves sequential halolactonization-hydroxylation reactions of aryl-alkadienoic acids or modifications of this method. For example, Ma, Wu, and Shi (2004) described an efficient synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones using sequential reactions, which could be applied to similar structures (Ma, Wu, & Shi, 2004). While specific synthesis methods for 5-(4-Fluorophenyl)-2-methyl-3-furoic acid are not detailed, these processes could likely be adapted for its production.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Spectroscopic Analysis
Birch Reduction of 3-Furoic Acid : The Birch reduction process has been utilized in the synthesis of various furoic acid derivatives, including those related to 5-(4-Fluorophenyl)-2-methyl-3-furoic acid. This process generates 2,3-dihydro-3-furoic acid and its derivatives, demonstrating its utility in creating complex furoic acid structures (Kinoshita, Miyano, & Miwa, 1975).
Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids : Controlled Birch reduction and esterification methods are used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, yielding various diastereoisomers with unique spectroscopic properties. This research underscores the versatility of furoic acid derivatives in synthetic chemistry (Masamune, Ono, & Matsue, 1975).
Antimycobacterial Properties
- Antimycobacterial Agents : 5-Phenyl-furan-2-carboxylic acids, closely related to 5-(4-Fluorophenyl)-2-methyl-3-furoic acid, have shown promise as antimycobacterial agents, disrupting iron homeostasis. This highlights the potential biomedical applications of furoic acid derivatives (Mori et al., 2022).
Biomass Transformation and Sustainable Chemistry
- Biomass Transformation : Furoic acid derivatives are utilized in catalytic processes for producing alkyl 5-benzyl-2-furoates, which serve as intermediates in synthesizing fine chemicals. This research reflects the role of such compounds in sustainable chemistry and biomass transformation (Arias, Climent, Corma, & Iborra, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJWATPYRGMGHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383367 |
Source


|
| Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2-methyl-3-furoic acid | |
CAS RN |
111787-88-3 |
Source


|
| Record name | 5-(4-Fluorophenyl)-2-methyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111787-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

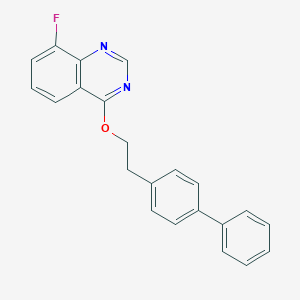
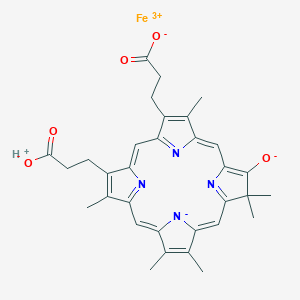
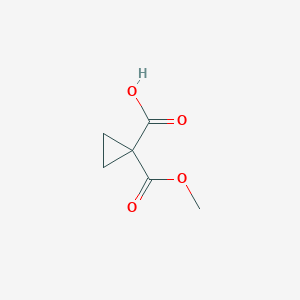
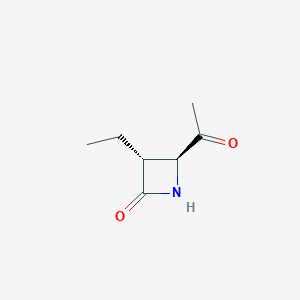
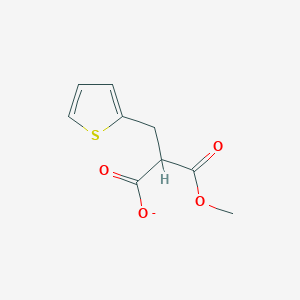
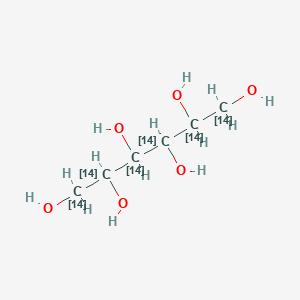
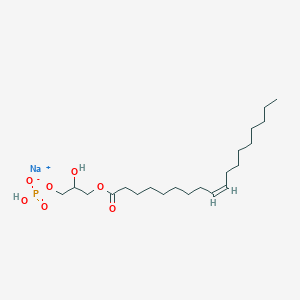
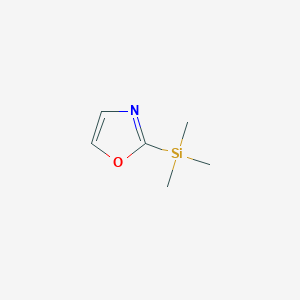
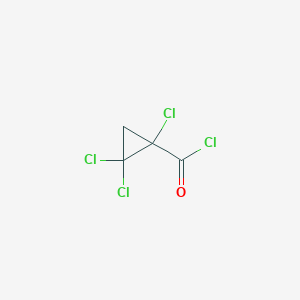
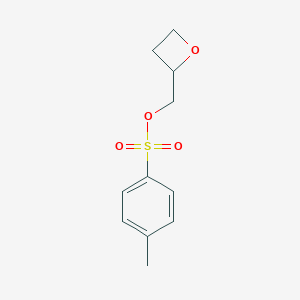
![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
